molecular formula C5H9N3O3 B563263 (2S)-3-Azido-2-hydroxy-2-methyl-propanoic acid methyl ester CAS No. 549504-45-2

(2S)-3-Azido-2-hydroxy-2-methyl-propanoic acid methyl ester

Cat. No.: B563263
CAS No.: 549504-45-2
M. Wt: 159.145
InChI Key: IFZQXKZFIXWPKR-YFKPBYRVSA-N
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Description

(2S)-3-Azido-2-hydroxy-2-methyl-propanoic acid methyl ester is an organic compound with a unique structure that includes an azido group, a hydroxy group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Azido-2-hydroxy-2-methyl-propanoic acid methyl ester typically involves the reaction of a suitable precursor with azide reagents under controlled conditions. One common method is the nucleophilic substitution reaction where a halogenated precursor reacts with sodium azide (NaN₃) in the presence of a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction conditions must be carefully controlled to avoid side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2S)-3-Azido-2-hydroxy-2-methyl-propanoic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S)-3-Azido-2-hydroxy-2-methyl-propanoic acid methyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and as a probe in molecular biology experiments.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2S)-3-Azido-2-hydroxy-2-methyl-propanoic acid methyl ester involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. The hydroxy group can form hydrogen bonds, influencing the compound’s binding affinity to biological targets. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-3-Azido-2-hydroxy-2-methyl-propanoic acid ethyl ester
  • (2S)-3-Azido-2-hydroxy-2-methyl-propanoic acid butyl ester
  • (2S)-3-Azido-2-hydroxy-2-methyl-propanoic acid isopropyl ester

Uniqueness

(2S)-3-Azido-2-hydroxy-2-methyl-propanoic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its azido group allows for versatile chemical modifications, while the hydroxy and methyl ester groups provide additional sites for interaction and derivatization .

Properties

IUPAC Name

methyl (2S)-3-azido-2-hydroxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O3/c1-5(10,3-7-8-6)4(9)11-2/h10H,3H2,1-2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZQXKZFIXWPKR-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN=[N+]=[N-])(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CN=[N+]=[N-])(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652442
Record name Methyl (2S)-3-azido-2-hydroxy-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

549504-45-2
Record name Methyl (2S)-3-azido-2-hydroxy-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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